N4-(シクロプロピルメチル)ピリミジン-2,4-ジアミン

説明

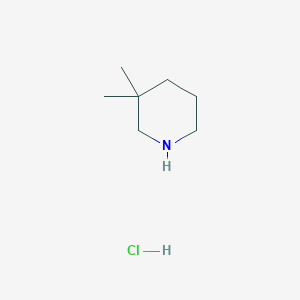

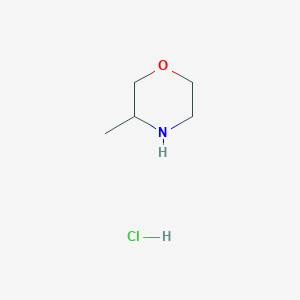

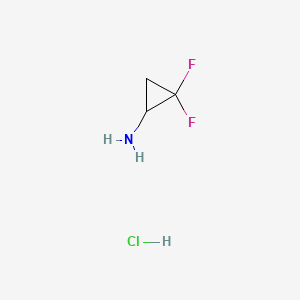

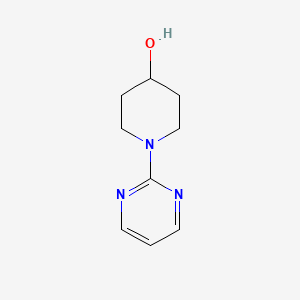

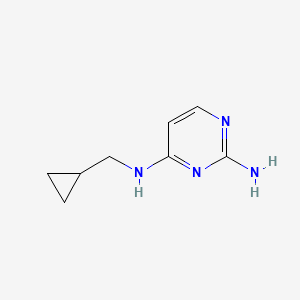

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality N4-(cyclopropylmethyl)pyrimidine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(cyclopropylmethyl)pyrimidine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

N4-アルキル-N2-フェニル-ピロロ[3,2-d]ピリミジン-2,4-ジアミン誘導体の新規シリーズが設計および合成されました . これらの化合物は、ヒト乳がん細胞およびヒト胃がん細胞に対して評価された場合、抗増殖活性を示しました . 最も強力な化合物は、陽性対照であるパルボシクリブよりも優れた抗腫瘍活性を示し、良好なCDK6阻害活性も示しました .

CDK6阻害活性

同じ化合物のシリーズは、CDK6阻害活性についても試験されました . CDK6はサイクリン依存性キナーゼであり、細胞周期および転写の調節において重要な役割を果たします . したがって、CDK6阻害剤は、がんおよびその他の疾患の治療のための有望な標的とされてきました .

抗菌活性

N4-(シクロプロピルメチル)ピリミジン-2,4-ジアミンと構造的に類似した2,4-二置換チアゾール誘導体が合成され、そのin vitro抗菌活性がスクリーニングされました . これらの化合物は、枯草菌、大腸菌、黄色ブドウ球菌、カンジダ・アルビカンス、およびアスペルギルス・ニガーに対して活性を示しました .

CDK2阻害活性

N2,N4-二置換ピリミジン-2,4-ジアミンが設計および合成されました . その中で、いくつかの化合物は、CDK2/サイクリンAおよびCDK9/サイクリンT1システムの両方に対して強力な阻害活性を示しました . CDK2は、細胞周期調節において重要な役割を果たす別のサイクリン依存性キナーゼです .

CDK9阻害活性

同じN2,N4-二置換ピリミジン-2,4-ジアミンのシリーズは、CDK9阻害活性についても試験されました . CDK9は、転写調節に関与するサイクリン依存性キナーゼです . したがって、CDK9阻害剤は、転写調節異常関連疾患の潜在的な治療薬となる可能性があります .

作用機序

Target of Action

N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .

Mode of Action

This compound interacts with its targets, the CDKs, by inhibiting their activity . It exhibits potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . The most potent CDK2 and CDK9 inhibitors showed IC50 values of 83 nM and 65 nM respectively .

Biochemical Pathways

The inhibition of CDKs affects the cell cycle transition and gene transcription pathways . CDK2 plays a key role in the control of G1-S phase transition when in complex with cyclin E, while CDK2-cyclin A complex is required for the transition of the S phase . CDK9/cyclin T is involved in the regulation of RNA transcription .

Result of Action

The compound’s action results in significant inhibition against tested tumor cell lines . In particular, it remains active against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 . Flow cytometer analysis indicated that these compounds induced cell cycle arrest in G2/M phase .

生化学分析

Biochemical Properties

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . These interactions are crucial for regulating cell cycle transitions and gene transcription. The compound binds to the active sites of these kinases, inhibiting their activity and thereby affecting the phosphorylation of target proteins involved in cell cycle progression and transcription regulation.

Cellular Effects

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly in the G2/M phase . This effect is mediated through its inhibition of CDK2 and CDK9, leading to a halt in cell cycle progression. Additionally, the compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins. It also impacts cellular metabolism by altering the phosphorylation status of metabolic enzymes, thereby influencing metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding sites of CDK2 and CDK9, preventing the phosphorylation of their substrates . This inhibition leads to a decrease in the activity of downstream signaling pathways, ultimately resulting in cell cycle arrest and changes in gene expression. The compound also interacts with other proteins involved in transcription regulation, further modulating gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and changes in gene expression . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 and CDK9 activity, leading to cell cycle arrest and changes in gene expression . At higher doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for desired outcomes.

Metabolic Pathways

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound affects the phosphorylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell . These interactions can lead to changes in energy production, biosynthesis, and other metabolic processes, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of N4-(cyclopropylmethyl)pyrimidine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation are influenced by its interactions with transporters and binding proteins, which can affect its activity and function within the cell.

Subcellular Localization

N4-(cyclopropylmethyl)pyrimidine-2,4-diamine exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications Its localization can influence its interactions with biomolecules and its overall effects on cellular processes

特性

IUPAC Name |

4-N-(cyclopropylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMESEQKVSVWXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。